Corydalmine

説明

Corydalmine is a natural product found in various organisms including Fibraurea recisa and Corydalis ternata . It has been identified as a potent analgesic agent, exhibiting significant analgesic activity .

Synthesis Analysis

Regio- and enantioselective O-demethylation of tetrahydroprotoberberines by the cytochrome P450 enzyme system from Streptomyces griseus ATCC 13273 has been reported . This enzymatic characterization of a cytochrome P450 that has regio- and enantioselective demethylation activity of tetrahydroprotoberberines could be a promising strategy for selective demethylation in the pharmaceutical industry .

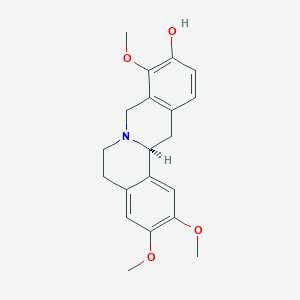

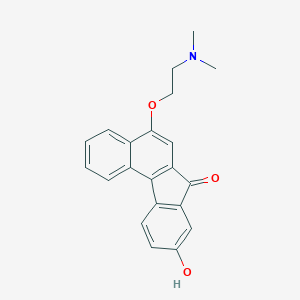

Molecular Structure Analysis

The molecular formula of Corydalmine is C20H23NO4 . The IUPAC name is (13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol .

Physical And Chemical Properties Analysis

Corydalmine has a molecular weight of 341.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound structure .

科学的研究の応用

Neuropathic Cancer Pain Management

Corydalmine has been studied for its potential in alleviating neuropathic cancer pain, particularly pain induced by tumor compression. Research suggests that Corydalmine may play a role in reducing hypersensitivity associated with cancer pain, possibly through the modulation of the CCL2/CCR2 pathway . This could offer an alternative medication for patients suffering from severe pain due to cancer progression.

Biosynthesis of Plant-Specific Alkaloids

Corydalmine is part of the tetrahydroprotoberberines (THPBs) group of compounds, which are sourced from medicinal plants like Stephania and Corydalis . The biosynthesis of THPBs, including Corydalmine, in engineered Escherichia coli, provides a green solution for the production of these high-value compounds without environmental consequences. This is particularly important as plant-sourced THPBs are limited by low yields, and their chemical synthesis faces challenges such as high cost and stereochemical complexities .

Potential Treatment for Cardiac Arrhythmias

Compounds like Corydalmine have been identified as potential regulators of gene expression related to cardiac arrhythmias . This suggests that Corydalmine could be part of a treatment strategy against various cardiac conditions, offering a new avenue for research in cardiovascular pharmacology.

Anti-Inflammatory Applications

The pharmacological activities of Corydalmine may extend to anti-inflammatory effects. It has been implicated in the regulation of gene expression related to inflammation, which could position it as a candidate for developing new anti-inflammatory drugs .

Gastric Ulcer Treatment

Corydalmine may also regulate gene expression associated with gastric ulcers . This indicates a potential application in treating and managing gastric ulcers, providing a basis for further investigation into its therapeutic benefits.

Pain Management

Beyond cancer pain, Corydalmine’s influence on gene expression suggests it could be a broader treatment strategy for pain management . Its potential to regulate genes associated with pain makes it a subject of interest for developing new analgesics.

Neuropharmacology

Given its effects on neuropathic pain and potential anti-inflammatory properties, Corydalmine could be significant in the field of neuropharmacology. Its impact on glial cell reactions and cytokine expression could lead to new treatments for neurodegenerative diseases and neurological disorders .

Green Chemistry and Sustainable Production

The ability to biosynthesize Corydalmine in bacterial systems like E. coli highlights its role in green chemistry . This sustainable production method could revolutionize the way we produce and supply such compounds for various pharmaceutical applications.

作用機序

Target of Action

Corydalmine, also known as L-Corydalmine, primarily targets the CXCR2 receptor . The CXCR2 receptor plays a crucial role in mediating pain and inflammation. It is involved in the signaling pathway that triggers the release of pro-inflammatory factors, contributing to the sensation of pain .

Mode of Action

Corydalmine interacts with its target, the CXCR2 receptor, by inhibiting its activity . This inhibition disrupts the NF-κB-dependent CXCL1/CXCR2 signaling pathway . As a result, the release of pro-inflammatory factors such as TNF-α and IL-1β is reduced , leading to an alleviation of pain.

Biochemical Pathways

The primary biochemical pathway affected by Corydalmine is the NF-κB-dependent CXCL1/CXCR2 signaling pathway . By inhibiting this pathway, Corydalmine suppresses the activation of spinal microglia, which are key players in the development of neuropathic pain . This leads to downstream effects such as the reduction of pro-inflammatory factors and the attenuation of pain .

Pharmacokinetics

It has been found that corydalmine exhibits potent analgesic activity in preclinical models

Result of Action

The primary result of Corydalmine’s action is the alleviation of neuropathic pain . By inhibiting the CXCL1/CXCR2 signaling pathway, Corydalmine reduces the release of pro-inflammatory factors, leading to a decrease in pain sensation . Additionally, Corydalmine suppresses the activation of spinal microglia, further contributing to its analgesic effects .

将来の方向性

Corydalmine has therapeutic potential in diseases such as cancer and depression, probably due to its distinct pharmacological applications . These new scaffolds represent valuable starting points for future chemical optimization towards the development of novel opioid analgesics, which may exhibit improved therapeutic profiles .

特性

IUPAC Name |

(13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHXHTWYVOYYDC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952751 | |

| Record name | 2,3,9-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Corydalmine | |

CAS RN |

30413-84-4 | |

| Record name | (-)-Corydalmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corydalmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,9-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYDALMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV8DX4568D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

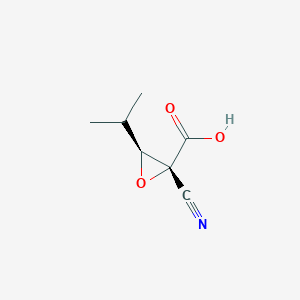

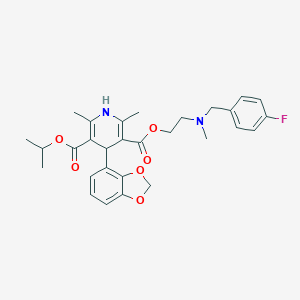

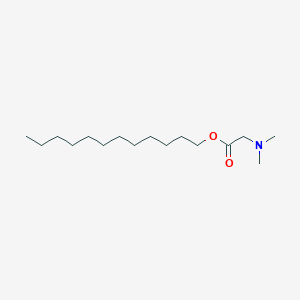

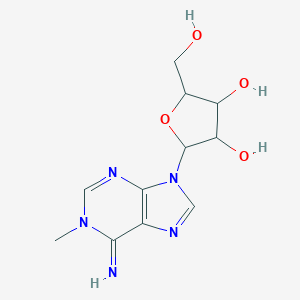

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

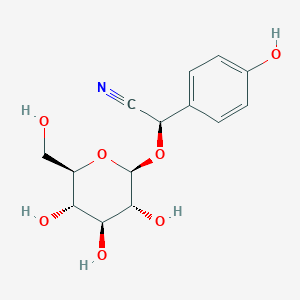

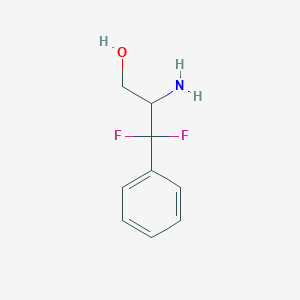

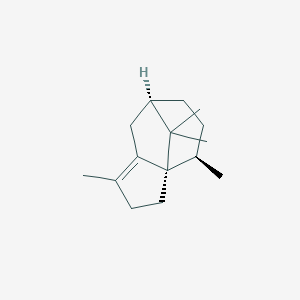

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)

![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)